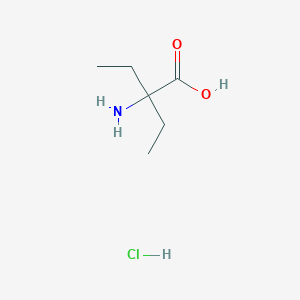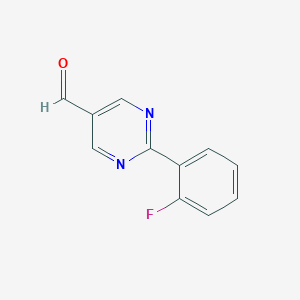
2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde” is a unique chemical compound with the empirical formula C11H7FN2O . It has a molecular weight of 202.18 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of the compound isFc1ccccc1-c2ncc(C=O)cn2 . This indicates that the compound contains a fluorophenyl group attached to a pyrimidine ring, which is further connected to a carbaldehyde group . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
The synthesis and evaluation of novel pyrazole carbaldehyde derivatives from precursors including related pyrimidine compounds have been explored for their potential in drug discovery. These derivatives exhibit significant biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. Their interactions with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, which are crucial in inflammation and breast cancer, have been studied through molecular docking, highlighting their potential as COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Structural Chemistry
Studies on the structure of pyrimidine derivatives, including 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde, reveal complex hydrogen-bonded frameworks. These frameworks demonstrate the versatile interactions and polarized electronic structures of these compounds, offering insights into their potential applications in material science and molecular engineering (Low, Trilleras, Cobo, Marchal, & Glidewell, 2007).
Antimicrobial Research
Research into the antimicrobial properties of novel pyrimidine derivatives, synthesized through various chemical reactions, has shown promising results. These compounds have been evaluated for their efficacy against different microbial strains, contributing to the search for new antimicrobial agents (Abu-Melha, 2014).
Antitumor Activity
The synthesis of novel pyrimidine derivatives and their evaluation for antitumor activity represent another critical area of research. These compounds have undergone various cyclocondensation reactions, leading to the development of molecules with potential efficacy against specific cancer cell lines. Docking studies on thymidylate synthase inhibitors and cytotoxic evaluations against liver carcinoma cell lines highlight the potential therapeutic applications of these derivatives (El-Zahar et al., 2011).
Organic Synthesis and Chemical Properties
Studies on the reactions and synthetic pathways involving pyrimidine-5-carbaldehyde derivatives reveal the complex chemistry and versatile applications of these compounds. The exploration of different condensation reactions, molecular docking studies, and investigations into their structural, optical, and inhibition properties against corrosion in metal surfaces are significant. These studies contribute to a deeper understanding of the chemical behavior and potential industrial applications of pyrimidine derivatives (Ech-chihbi et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
2-(2-fluorophenyl)pyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-10-4-2-1-3-9(10)11-13-5-8(7-15)6-14-11/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKCPJUYLLRHTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=N2)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589783 |
Source


|
| Record name | 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde | |
CAS RN |
946707-17-1 |
Source


|
| Record name | 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

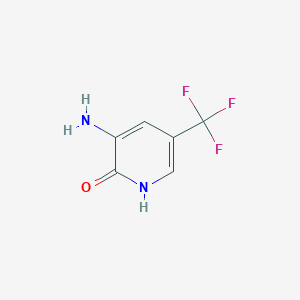
![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid](/img/structure/B113250.png)
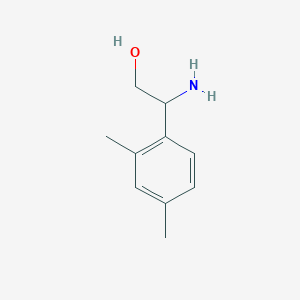
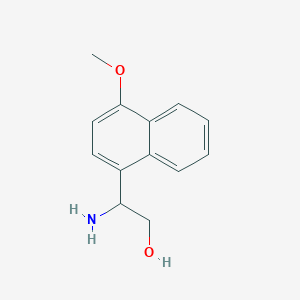
![4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B113255.png)
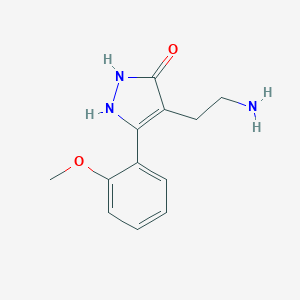
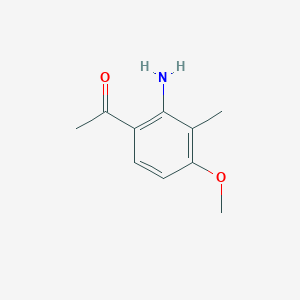
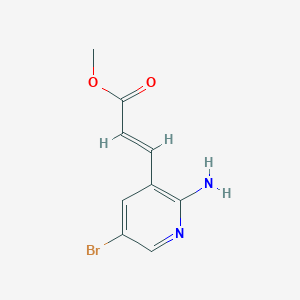
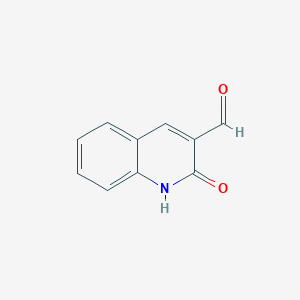
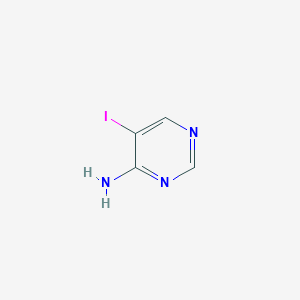
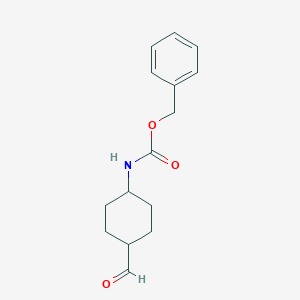
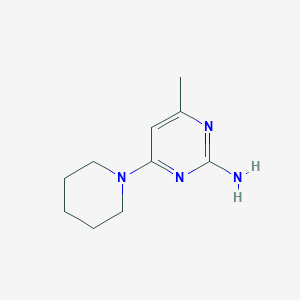
![1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B113287.png)
